molecular formula C6H8N2O B050438 (6-Amino-3-Pyridinyl)Methanol CAS No. 113293-71-3

(6-Amino-3-Pyridinyl)Methanol

Cat. No. B050438
Key on ui cas rn: 113293-71-3
M. Wt: 124.14 g/mol
InChI Key: TXPRFSOGPYITOT-UHFFFAOYSA-N
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Patent
US05716964

Procedure details

A 250 mL 3-neck flask equipped with an addition funnel, an argon (Ar) inlet and a stopper was flame dried and cooled to room temperature. Dry tetrahydrofuran (THF, 30 mL) was added to the flask, followed by 1M. lithium aluminum hydride (LAH) in Et2O (16 mL). After cooling the solution to 0° C. with a wet ice/water bath, the product from Example 8 (0.92 g, 6 mmol) suspended in THF (100 mL) was added dropwise. The reaction was allowed to warm to room temperature and stir for 3 h. The reaction was quenched with H2O, the salts filtered off and the filtrate stripped to give 0.591 g (99%) of title material.
Name
product
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
P(C[C:6]1[N:11]2C=C(C(O)=O)[N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)(O)(O)=O.[O:18]1CCC[CH2:19]1>>[NH2:14][C:10]1[N:11]=[CH:6][C:7]([CH2:19][OH:18])=[CH:8][CH:9]=1

Inputs

Step One
Name
product
Quantity
0.92 g
Type
reactant
Smiles
P(=O)(O)(O)CC1=CC=CC=2N1C=C(N2)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL 3-neck flask equipped with an addition funnel, an argon (Ar) inlet
TEMPERATURE
Type
TEMPERATURE
Details
a stopper was flame
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Dry tetrahydrofuran (THF, 30 mL) was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to 0° C. with a wet ice/water bath
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
FILTRATION
Type
FILTRATION
Details
the salts filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.591 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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